molecular formula C10H13ClFN B2827119 3-fluoro-1-phenylcyclobutan-1-amine hydrochloride CAS No. 2095396-18-0

3-fluoro-1-phenylcyclobutan-1-amine hydrochloride

Cat. No.: B2827119
CAS No.: 2095396-18-0
M. Wt: 201.67
InChI Key: HOOFVSUZKRQZKG-AWLKUTLJSA-N
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Description

3-fluoro-1-phenylcyclobutan-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclobutane ring substituted with a fluorine atom and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-1-phenylcyclobutan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable dienes and dienophiles.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.

    Formation of the Amine Group: The amine group is introduced through a reductive amination reaction using an appropriate amine precursor and a reducing agent like sodium cyanoborohydride.

    Formation of the Hydrochloride Salt: The final step involves converting the amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-1-phenylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

3-fluoro-1-phenylcyclobutan-1-amine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies investigating the effects of fluorinated amines on biological systems.

    Industrial Applications: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-fluoro-1-phenylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3R)-3-fluoro-3-methylcyclobutan-1-amine hydrochloride
  • (1R,3R)-3-amino-cyclohexanol hydrochloride
  • (1R,3S)-3-amino-cyclopentanol hydrochloride

Uniqueness

3-fluoro-1-phenylcyclobutan-1-amine hydrochloride is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the phenyl group enhances its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

3-fluoro-1-phenylcyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-6-10(12,7-9)8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOFVSUZKRQZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CC=CC=C2)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095396-18-0
Record name rac-(1r,3r)-3-fluoro-1-phenylcyclobutan-1-amine hydrochloride
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